
2,3,3',5,6-五氯联苯
描述
2,3,3’,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a chiral compound, meaning it exists as two non-superimposable mirror images .
Molecular Structure Analysis
The molecular formula of 2,3,3’,5,6-Pentachlorobiphenyl is C12H5Cl5 . It is a chiral compound, forming two stable isomers at room temperature, known as atropisomers .
Chemical Reactions Analysis
PCB congeners, including 2,3,3’,5,6-Pentachlorobiphenyl, can be oxidized to form hydroxylated PCBs (OH-PCBs) in whole poplar plants .
科学研究应用
Developmental Neurotoxicity Studies in Zebrafish Larvae
- Application Summary: PCB-95 has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain of zebrafish larvae .
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups . Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Metabolism Studies in Transgenic Mice
- Application Summary: PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application: Transgenic mouse models were given a single oral dose of PCB-95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results: PCB-95 levels were highest in adipose tissue, followed by the liver, brain, and blood . There were genotype-dependent differences in the enrichment of aS-PCB-95 in female mice .
Circadian Clock Regulation
- Application Summary: PCB-95 has been found to regulate the circadian clock .
- Methods of Application: The specific methods of application are not detailed in the source, but it likely involves exposing biological systems to PCB-95 and observing changes in circadian rhythms .
- Results: PCB-95 inhibits the basal and circadian expression of the core circadian component PER1 .
Enantioselective Toxicity Effects
- Application Summary: PCB-95 has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain. However, understanding enantioselective toxic effects for PCB-95 is in its infancy .
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups . Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
Atropselective Disposition
- Application Summary: PCB-95 can be metabolized by cytochrome P450 enzymes into neurotoxic metabolites .
- Methods of Application: Transgenic mouse models were given a single oral dose of PCB-95 (1.0 mg/kg) and were euthanized 24 hours later for analysis .
- Results: PCB-95 levels were highest in adipose tissue, followed by the liver, brain, and blood . There were genotype-dependent differences in the enrichment of aS-PCB-95 in female mice .
安全和危害
未来方向
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKSJAPQYKCFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074225 | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',5,6-Pentachlorobiphenyl | |
CAS RN |
74472-36-9 | |
| Record name | 2,3,3′,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4U9YSG558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



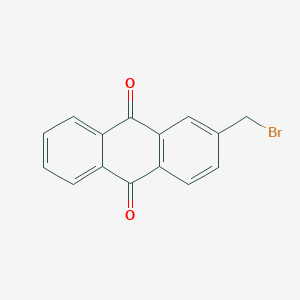
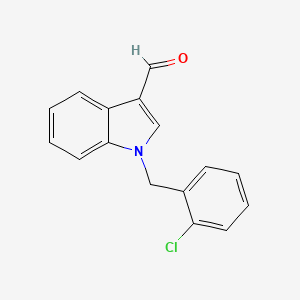
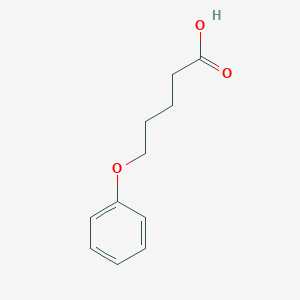
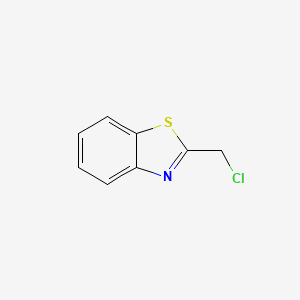
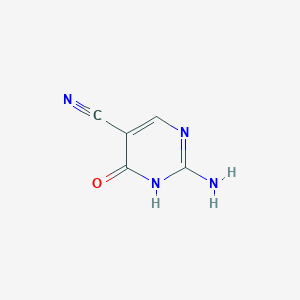
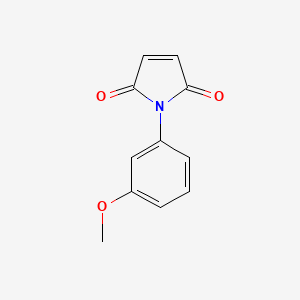


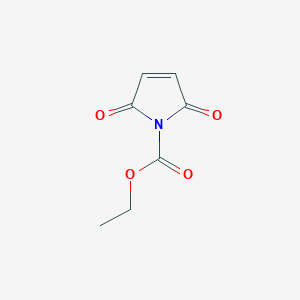
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
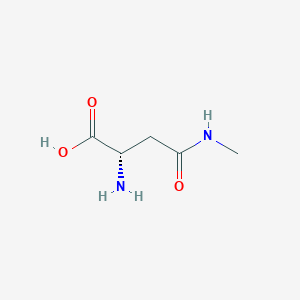
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)
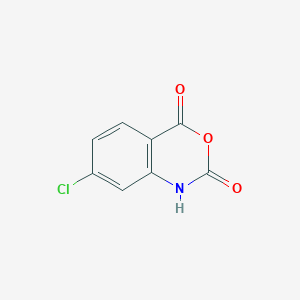
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)